Azocan-1-yl(thiophen-2-yl)methanone
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Overview
Description
Azocan-1-yl(thiophen-2-yl)methanone, also known as ATFM, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound has a unique molecular structure that makes it suitable for use in the development of new drugs and materials. In
Mechanism of Action
The mechanism of action of Azocan-1-yl(thiophen-2-yl)methanone is not fully understood. However, studies have shown that Azocan-1-yl(thiophen-2-yl)methanone can bind to specific receptors in cells, leading to the activation of signaling pathways. In cancer cells, Azocan-1-yl(thiophen-2-yl)methanone has been found to activate the caspase pathway, leading to apoptosis. In addition, Azocan-1-yl(thiophen-2-yl)methanone has been found to inhibit the production of pro-inflammatory cytokines, leading to its anti-inflammatory effects.
Biochemical and Physiological Effects:
Azocan-1-yl(thiophen-2-yl)methanone has been found to have a range of biochemical and physiological effects. In cancer cells, Azocan-1-yl(thiophen-2-yl)methanone has been found to induce apoptosis and inhibit cell proliferation. In addition, Azocan-1-yl(thiophen-2-yl)methanone has been found to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of inflammatory diseases. However, further studies are needed to fully understand the biochemical and physiological effects of Azocan-1-yl(thiophen-2-yl)methanone.
Advantages and Limitations for Lab Experiments
Azocan-1-yl(thiophen-2-yl)methanone has several advantages for use in lab experiments. The compound is relatively easy to synthesize and purify, making it readily available for use in experiments. In addition, Azocan-1-yl(thiophen-2-yl)methanone has a unique molecular structure that makes it suitable for use in the development of new drugs and materials.
However, there are also limitations to the use of Azocan-1-yl(thiophen-2-yl)methanone in lab experiments. The compound has low solubility in water, which can make it difficult to work with in aqueous environments. In addition, the mechanism of action of Azocan-1-yl(thiophen-2-yl)methanone is not fully understood, which can make it challenging to design experiments to investigate its effects.
Future Directions
For research on Azocan-1-yl(thiophen-2-yl)methanone include investigating its potential as a cancer treatment and building block for the synthesis of new materials.
Synthesis Methods
The synthesis of Azocan-1-yl(thiophen-2-yl)methanone involves the reaction between 2-thiophenemethanamine and 2-chloroacetophenone in the presence of a base. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of Azocan-1-yl(thiophen-2-yl)methanone. The purity of the synthesized compound can be improved through recrystallization and purification techniques.
Scientific Research Applications
Azocan-1-yl(thiophen-2-yl)methanone has been extensively studied for its potential applications in various fields. In the pharmaceutical industry, Azocan-1-yl(thiophen-2-yl)methanone has been investigated for its ability to inhibit the growth of cancer cells. Studies have shown that Azocan-1-yl(thiophen-2-yl)methanone can induce apoptosis in cancer cells by activating the caspase pathway. In addition, Azocan-1-yl(thiophen-2-yl)methanone has been found to have anti-inflammatory and analgesic properties, making it a potential candidate for the development of new drugs for the treatment of inflammatory diseases.
In the field of materials science, Azocan-1-yl(thiophen-2-yl)methanone has been used as a building block for the synthesis of new materials. The unique molecular structure of Azocan-1-yl(thiophen-2-yl)methanone allows it to form stable complexes with metal ions, which can be used as catalysts for various chemical reactions. Azocan-1-yl(thiophen-2-yl)methanone has also been used as a ligand for the synthesis of metal-organic frameworks, which have potential applications in gas storage and separation.
properties
IUPAC Name |
azocan-1-yl(thiophen-2-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NOS/c14-12(11-7-6-10-15-11)13-8-4-2-1-3-5-9-13/h6-7,10H,1-5,8-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFUUHPRAABBRTA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CCC1)C(=O)C2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Azocan-1-yl(thiophen-2-yl)methanone |
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